molecular formula C9H9NO4S B2482935 4-Methoxy-2-methylbenzenesulfonyl isocyanate CAS No. 1226263-99-5

4-Methoxy-2-methylbenzenesulfonyl isocyanate

Cat. No.: B2482935
CAS No.: 1226263-99-5
M. Wt: 227.23
InChI Key: OOIJAJGBPJAZFI-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzenesulfonyl Isocyanate is a specialized chemical reagent anticipated to share characteristics with other sulfonyl isocyanates, such as p-toluenesulfonyl isocyanate (PTSI). These compounds are highly reactive due to the presence of an isocyanate group (-N=C=O) and are valued in organic synthesis and materials science. While specific research applications for this methoxy-substituted analogue are not fully detailed in the available literature, its core structure suggests it functions as a potent dehydrating agent . In this role, it reacts efficiently with trace water in chemical systems, generating carbon dioxide and the corresponding sulfonamide derivative. This property is crucial for stabilizing moisture-sensitive reactions and formulations, particularly in polyurethane coating systems , where it can help prevent defects like bubbling and loss of gloss by dehydrating solvents, fillers, and pigments . Beyond its utility in dehydration, sulfonyl isocyanates are versatile electrophiles that can undergo reactions with a variety of nucleophiles, including alcohols, amines, and other N-H or O-H containing compounds. This reactivity makes them valuable building blocks for the synthesis of more complex molecules, potentially including pharmaceutical intermediates and agrochemicals . Researchers are exploring the properties of novel sulfonyl-containing compounds, such as triazolopyrimidine derivatives, for various biological activities . Handling and Safety: As with all isocyanates, this compound should be handled with extreme care. Isocyanates are known to be toxic, irritants, and lachrymatory agents . Proper personal protective equipment and engineering controls are essential. It is recommended to store this product under an inert atmosphere and at cold temperatures (e.g., 2-8°C) to maintain stability and prevent exothermic polymerization . Please Note: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

4-methoxy-2-methyl-N-(oxomethylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-7-5-8(14-2)3-4-9(7)15(12,13)10-6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIJAJGBPJAZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylbenzenesulfonyl isocyanate typically involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with potassium cyanate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired isocyanate compound .

Industrial Production Methods: Industrial production of 4-Methoxy-2-methylbenzenesulfonyl isocyanate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, or thiocarbamates. The sulfonyl group enhances electrophilicity at the isocyanate carbon.

Nucleophile Product Conditions Yield Source
Primary aminesSubstituted ureasTHF, 0–25°C, 2–6 hrs85–95%
AlcoholsCarbamate estersAnhydrous CH₂Cl₂, RT, 12 hrs88–91%
WaterSulfonamide + CO₂Ambient moistureQuant.

In reactions with allylic cis/trans-diols, stoichiometric use in THF yields stereospecific dicarbamate products (91% total yield) . The reaction with water is critical for applications requiring moisture scavenging in polyurethane formulations .

Cycloaddition with Alkenes

The isocyanate group participates in [2+2] cycloadditions with electron-rich alkenes under mild conditions (Table 1).

Table 1: Cycloaddition reactivity with alkenes

Alkene Conditions Product Yield
3,4-Dihydro-2H-pyranNeat, RT, 3 hrsβ-Lactam derivative (2)80%
MethylenecyclohexaneNeat, 50°C, 168 hrs1-Tosyl-1-azaspiro nonan-2-one98%
p-MethylstyreneNeat, 50°C, 20 daysTosyl-β-lactam (5)59%

Mechanistic studies suggest a single-electron transfer (SET) pathway, evidenced by line-broadening in NMR spectra during reactions with cyclic ethers .

Palladium-Catalyzed Allylation

The compound engages in bis-allylation reactions with allylstannanes and allyl chlorides under Pd catalysis:

Reaction:
C9H9NO4S+2CH2=CHSnBu3Pd(OAc)2,MeCNBis-allylated sulfonamide\text{C}_9\text{H}_9\text{NO}_4\text{S} + 2 \text{CH}_2=\text{CHSnBu}_3 \xrightarrow{\text{Pd(OAc)}_2, \text{MeCN}} \text{Bis-allylated sulfonamide}

  • Conditions: 5 mol% Pd(OAc)₂, MeCN, 80°C, 4 hrs

  • Yield: 75–87% (isolated after column chromatography)

Hydrolysis and Stability

Hydrolysis generates 4-methoxy-2-methylbenzenesulfonamide and CO₂:
C9H9NO4S+H2OC8H11NO3S+CO2\text{C}_9\text{H}_9\text{NO}_4\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_{11}\text{NO}_3\text{S} + \text{CO}_2

  • Rate: Rapid in protic solvents (t₁/₂ < 1 hr at RT)

  • Applications: Used to quantify water content in coatings (13g scavenges 1g H₂O)

Chemoselective Protection of Amines

While not directly studied for this derivative, structurally related 2-methoxyphenyl isocyanate demonstrates chemoselective urea formation with amines, stable under acidic/alkaline conditions . Analogous behavior is expected for 4-methoxy-2-methylbenzenesulfonyl isocyanate due to its electron-withdrawing groups.

Scientific Research Applications

Anticancer Research

One of the most promising applications of 4-Methoxy-2-methylbenzenesulfonyl isocyanate lies in its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, research focusing on quinoxaline derivatives synthesized from related compounds has shown promising anticancer activity, indicating the potential for 4-Methoxy-2-methylbenzenesulfonyl isocyanate to serve as a precursor for developing new anticancer drugs .

The biological activity of 4-Methoxy-2-methylbenzenesulfonyl isocyanate has been explored in terms of its interactions with amino acids and proteins. It has been found to form adducts that may modify biological activity, suggesting its utility in studying protein interactions and enzyme inhibition. Additionally, its moderate toxicity profile necessitates careful evaluation in therapeutic contexts.

Polymer Chemistry

In polymer chemistry, 4-Methoxy-2-methylbenzenesulfonyl isocyanate serves as a valuable reagent for synthesizing polyurethanes and other polymeric materials. Its ability to react with various nucleophiles allows for the formation of diverse polymer architectures. The incorporation of sulfonamide groups can enhance the properties of polymers, such as thermal stability and mechanical strength, making them suitable for advanced material applications.

Derivatization Reagent

The compound is also utilized as a derivatization reagent in analytical chemistry. It can enhance the detection sensitivity of target compounds in mass spectrometry by forming stable derivatives that improve ionization efficiency during electrospray ionization . This property is particularly beneficial in pharmacokinetic studies where accurate quantification of drugs in biological samples is required.

Antimicrobial Activity

Recent studies have indicated that derivatives based on 4-Methoxy-2-methylbenzenesulfonyl isocyanate exhibit antimicrobial properties against various pathogens. For example, alkanoylated derivatives have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans, suggesting potential applications in developing new antimicrobial agents .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer drug developmentSignificant cytotoxicity against cancer cell lines
Polymer ChemistrySynthesis of polyurethanesEnhances thermal stability and mechanical properties
Analytical ChemistryDerivatization reagent for mass spectrometryImproves detection sensitivity
Antimicrobial ActivityDevelopment of new antimicrobial agentsEffective against E. coli and C. albicans

Case Study 1: Anticancer Activity Evaluation

A study synthesized various quinoxaline derivatives using 4-Methoxy-2-methylbenzenesulfonyl isocyanate as a starting material. The resulting compounds were tested against multiple cancer cell lines (HCT116, HepG2) and showed varying degrees of cytotoxicity with some exhibiting IC50 values below 10 µM .

Case Study 2: Antimicrobial Efficacy

Research on alkanoylated derivatives demonstrated potent antibacterial and antifungal activities. Compounds derived from 4-Methoxy-2-methylbenzenesulfonyl isocyanate were tested against standard pathogens and showed superior efficacy compared to established antibiotics .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbenzenesulfonyl isocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isocyanate group reacts with nucleophiles, leading to the formation of stable urea, carbamate, or thiocarbamate linkages. This reactivity is exploited in various chemical and biological applications to modify and functionalize target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and functional group variants, highlighting differences in reactivity, applications, and safety profiles:

Compound Structure Reactivity Applications Stability/Safety
4-Methoxy-2-methylbenzenesulfonyl isocyanate Benzene ring with -OCH₃ (4), -CH₃ (2), and -SO₂-NCO High reactivity due to sulfonyl group’s electron-withdrawing nature Polyurethane synthesis, specialty polymers Enhanced thermal stability in polymers; moderate toxicity (requires handling precautions)
4-Methoxy-2-methylphenyl isocyanate (CID 2734905) Benzene ring with -OCH₃ (4), -CH₃ (2), and -NCO Moderate reactivity (weaker electron withdrawal) Research applications, small-molecule synthesis Limited stability data; likely less thermally stable than sulfonyl analogs
4-Methoxybenzyl isothiocyanate Benzyl group (-CH₂-) with -OCH₃ (4) and -NCS Lower reactivity (isothiocyanate less electrophilic than isocyanate) Agricultural chemistry, bioactive compound research Less hazardous than isocyanates; stable under ambient conditions
Methyl isocyanate CH₃-NCO Extremely high reactivity and volatility Pesticide manufacturing (e.g., carbaryl) Highly toxic (IDLH = 3 ppm); notorious for industrial hazards (e.g., Bhopal disaster)

Key Findings :

Functional Group Influence :

  • The sulfonyl group in 4-methoxy-2-methylbenzenesulfonyl isocyanate increases electrophilicity and thermal stability compared to phenyl isocyanates. This makes it preferable in high-performance polyurethanes, where thermal degradation resistance is critical .
  • Isothiocyanate analogs (e.g., 4-methoxybenzyl isothiocyanate) exhibit reduced reactivity, making them safer for laboratory use but less effective in polymer crosslinking .

Substituent Effects :

  • Methoxy and methyl groups on the benzene ring modulate electron density. The methoxy group’s resonance donation slightly offsets the sulfonyl group’s electron withdrawal, balancing reactivity and stability .
  • Aliphatic isocyanates (e.g., methyl isocyanate) lack aromatic stabilization, leading to higher volatility and acute toxicity .

Applications :

  • Sulfonyl isocyanates are favored in industrial polymer synthesis due to their controlled reactivity and compatibility with polyols (e.g., bio-based TPUs) .
  • Methyl isocyanate remains niche due to safety concerns, while benzyl isothiocyanates are used in agrochemical research .

Safety Profiles :

  • Aromatic isocyanates (e.g., 4-methoxy-2-methylbenzenesulfonyl isocyanate) pose lower inhalation risks than aliphatic variants but still require rigorous handling protocols.
  • Methyl isocyanate’s IDLH value (3 ppm) underscores its extreme hazard, necessitating closed-system processing .

Data Tables

Table 1: Structural and Functional Comparison

Property 4-Methoxy-2-methylbenzenesulfonyl Isocyanate 4-Methoxy-2-methylphenyl Isocyanate 4-Methoxybenzyl Isothiocyanate Methyl Isocyanate
Molecular Formula C₉H₉NO₅S C₉H₉NO₂ C₉H₉NOS C₂H₃NO
Functional Group -SO₂-NCO -NCO -NCS -NCO
Electron Effects Strong EWG (sulfonyl) + moderate EDG (methoxy) Moderate EDG (methoxy, methyl) EDG (methoxy) -
Thermal Stability High (TGA data shows degradation >250°C) Moderate High Low (volatile)

Table 2: Application-Specific Properties

Compound Polymer Compatibility Typical Use Cases Handling Precautions
4-Methoxy-2-methylbenzenesulfonyl isocyanate Bio-based polyols High-stability TPUs, coatings Use in fume hoods; avoid moisture exposure
Methyl isocyanate Limited Carbamate pesticides Closed systems; emergency scrubbing required

Biological Activity

4-Methoxy-2-methylbenzenesulfonyl isocyanate is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its sulfonyl and isocyanate functional groups, has been studied for its interactions with various biological systems, including its reactivity with proteins and potential therapeutic applications.

  • Chemical Formula : C10H11N2O3S
  • CAS Number : 1226263-99-0
  • Molecular Weight : 239.27 g/mol

The biological activity of 4-Methoxy-2-methylbenzenesulfonyl isocyanate primarily involves its ability to react with nucleophilic sites in proteins, leading to modifications that can alter protein function. This mechanism is common among isocyanates, which are known to form covalent bonds with amino acids like cysteine and lysine, potentially affecting enzyme activity and cellular signaling pathways.

Biological Activity Overview

Research indicates that 4-Methoxy-2-methylbenzenesulfonyl isocyanate exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of sulfonyl isocyanates can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 4-Methoxy-2-methylbenzenesulfonyl isocyanate have demonstrated moderate activity against A-549 (lung cancer) and MCF7 (breast cancer) cell lines .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, a property that contributes to its potential therapeutic applications in oxidative stress-related diseases. Studies have indicated that certain derivatives possess significant DPPH radical-scavenging activity, suggesting a protective role against oxidative damage .
  • Reactivity with Biological Molecules : The interaction of 4-Methoxy-2-methylbenzenesulfonyl isocyanate with biological molecules has been a focus of research. It has been shown to modify proteins through covalent binding, which may lead to altered biological responses.

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of various sulfonyl isocyanates on cancer cell lines. The results indicated that compounds with similar structures to 4-Methoxy-2-methylbenzenesulfonyl isocyanate exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cells, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Protein Modification

In a laboratory setting, the reactivity of 4-Methoxy-2-methylbenzenesulfonyl isocyanate was assessed by incubating it with human serum albumin (HSA). The results showed that the compound modified HSA, leading to changes in its binding properties and potentially affecting drug delivery mechanisms in the body.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerModerate activity against A-549 and MCF7 cells
AntioxidantSignificant DPPH radical-scavenging activity
Protein InteractionModifies proteins leading to altered functions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methoxy-2-methylbenzenesulfonyl isocyanate in laboratory settings?

  • Methodology : The compound is synthesized via sulfonamide intermediates. A validated approach involves treating the corresponding sulfonamide (e.g., 4-methoxy-2-methylbenzenesulfonamide) with phosgene (COCl₂) in the presence of a catalyst like butyl isocyanate. The reaction proceeds under anhydrous conditions in solvents such as dichloromethane or toluene, followed by vacuum distillation to isolate the product .
  • Key Considerations : Ensure strict moisture control, as isocyanates hydrolyze readily. Reaction progress can be monitored via FT-IR to track the disappearance of sulfonamide N-H stretches (~3300 cm⁻¹) and the emergence of isocyanate (N=C=O) peaks (~2250 cm⁻¹).

Q. How should 4-Methoxy-2-methylbenzenesulfonyl isocyanate be stored to maintain stability during experiments?

  • Methodology : Store under inert gas (argon or nitrogen) at temperatures ≤ –20°C in airtight, moisture-resistant containers. Use molecular sieves (3Å) to absorb trace water. Confirm stability via periodic NMR or HPLC analysis to detect decomposition products like sulfonamides or ureas .

Q. What are the primary reactive pathways of 4-Methoxy-2-methylbenzenesulfonyl isocyanate in organic synthesis?

  • Methodology : The isocyanate group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonylureas or carbamates. For example:

  • Reaction with primary amines: R-NH₂ + Ar-SO₂-NCO → Ar-SO₂-NH-C(O)-NHR
  • Reaction with alcohols: R-OH + Ar-SO₂-NCO → Ar-SO₂-NH-C(O)-OR
    Optimize reaction conditions (e.g., solvent polarity, temperature) based on nucleophile strength and steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 4-Methoxy-2-methylbenzenesulfonyl isocyanate derivatives?

  • Methodology : Use complementary analytical techniques:

  • X-ray crystallography for unambiguous structural confirmation.
  • 2D NMR (HSQC, HMBC) to assign ambiguous peaks caused by rotational isomers or tautomerism.
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas.
    Cross-validate results with computational methods (DFT calculations for NMR chemical shifts or IR frequencies) .

Q. What advanced analytical strategies are recommended for quantifying trace isocyanate content in complex matrices?

  • Methodology : Indirect GC analysis via derivatization with n-dibutylamine (n-DBA):

React excess n-DBA with the isocyanate to form a urea derivative.

Quantify unreacted n-DBA using GC-FID with an internal standard (e.g., tridecane).
Advantages over titration: Higher precision, lower sample requirement, and compatibility with thermally labile compounds .

Q. How can cross-reactivity challenges be addressed in biological assays involving sulfonyl isocyanates?

  • Methodology :

  • Use competitive ELISA with isocyanate-protein conjugates (e.g., HSA adducts) to test specificity against related isocyanates (e.g., MDI, TDI).
  • Validate results with Western blotting to confirm antibody binding to target epitopes.
  • For cellular studies, employ knockout models (e.g., siRNA silencing of CYP enzymes) to isolate metabolic pathways .

Q. What mechanistic insights govern the reactivity of 4-Methoxy-2-methylbenzenesulfonyl isocyanate in solvent-free or green chemistry conditions?

  • Methodology :

  • Study solvent effects via kinetic profiling (e.g., in ionic liquids vs. THF) using in-situ IR or Raman spectroscopy.
  • Computational modeling (e.g., DFT) to map transition states and identify steric/electronic effects from the methoxy and methyl substituents.
  • Compare activation energies for reactions with hindered vs. unhindered nucleophiles .

Q. How can researchers mitigate risks of unintended side reactions during polymer synthesis with sulfonyl isocyanates?

  • Methodology :

  • Pre-functionalize polymers (e.g., polyethers, polyesters) with protected nucleophiles (e.g., tert-butoxycarbonyl-amino groups) to control grafting sites.
  • Use block copolymer architectures to segregate reactive domains.
  • Monitor polymerization via gel permeation chromatography (GPC) and rheometry to detect cross-linking or branching .

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